molecular formula C6H12ClNO B2447963 rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride CAS No. 1989824-24-9

rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride

Cat. No.: B2447963
CAS No.: 1989824-24-9
M. Wt: 149.62
InChI Key: VQJOQEOPGZUGMT-FPKZOZHISA-N
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Description

rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride: is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5S,6R)-2-Oxabicyclo[32One common method involves the use of Pseudomonas fluorescens lipase for the enzymatic resolution of (±)-endo-bicyclo[3.2.0]hept-2-en-6-yl acetate .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the oxabicyclo ring or the amine group.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study enzyme interactions and the effects of bicyclic amines on biological systems. It may also serve as a model compound for studying the behavior of similar structures in biological environments.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may be useful in the development of new drugs with specific biological activities.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and unique structure make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • rac-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride
  • rac-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
  • rac-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride

Comparison: rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride is unique due to the presence of the oxabicyclo ring, which imparts different chemical properties compared to similar compounds with azabicyclo rings.

Properties

IUPAC Name

(1R,5S,6R)-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-3-6-4(5)1-2-8-6;/h4-6H,1-3,7H2;1H/t4-,5+,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJOQEOPGZUGMT-FPKZOZHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@@H](C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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